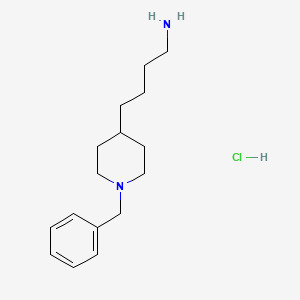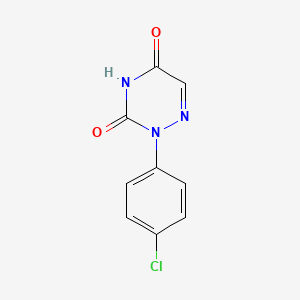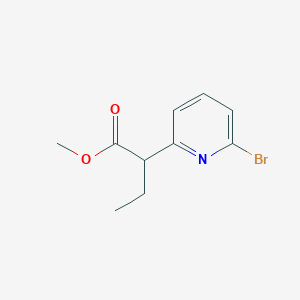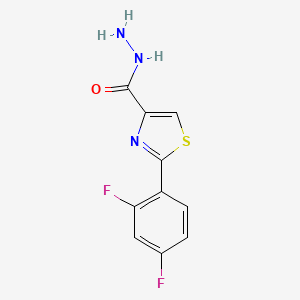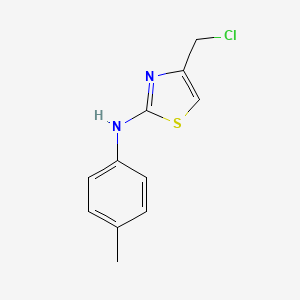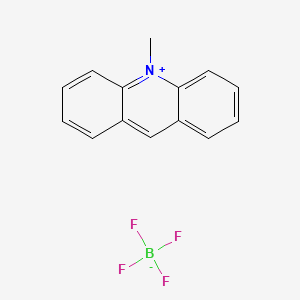
10-Methylacridin-10-ium tetrafluoroborate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
10-Methylacridin-10-ium tetrafluoroborate is a chemical compound known for its unique structure and properties. It is often used in various scientific research applications, particularly in the fields of chemistry and photoredox catalysis. The compound is characterized by its stability and ability to participate in a variety of chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 10-Methylacridin-10-ium tetrafluoroborate typically involves the reaction of 10-methylacridine with tetrafluoroboric acid. The process generally requires careful control of reaction conditions, including temperature and solvent choice, to ensure high yield and purity .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality .
Analyse Chemischer Reaktionen
Types of Reactions
10-Methylacridin-10-ium tetrafluoroborate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also be reduced, although this is less common.
Substitution: The compound is known to participate in substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions typically require controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield various acridinium derivatives, while substitution reactions can produce a range of substituted acridinium compounds .
Wissenschaftliche Forschungsanwendungen
10-Methylacridin-10-ium tetrafluoroborate has a wide range of scientific research applications, including:
Chemistry: It is used as a photocatalyst in photoredox catalysis, facilitating various organic transformations.
Biology: The compound is studied for its potential biological activities, including its interactions with biomolecules.
Medicine: Research is ongoing into its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the synthesis of various industrial chemicals and materials.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some compounds similar to 10-Methylacridin-10-ium tetrafluoroborate include:
- 9-Mesityl-10-methylacridinium tetrafluoroborate
- 2,7-Difluoro-9-mesityl-10-methylacridinium tetrafluoroborate
- 9-Mesityl-3,6-di-tert-butyl-10-phenylacridinium tetrafluoroborate
Uniqueness
What sets this compound apart from these similar compounds is its specific structure and reactivity profile. Its unique ability to participate in a wide range of chemical reactions, particularly as a photocatalyst, makes it a valuable compound in both research and industrial applications .
Eigenschaften
| 29476-99-1 | |
Molekularformel |
C14H12BF4N |
Molekulargewicht |
281.06 g/mol |
IUPAC-Name |
10-methylacridin-10-ium;tetrafluoroborate |
InChI |
InChI=1S/C14H12N.BF4/c1-15-13-8-4-2-6-11(13)10-12-7-3-5-9-14(12)15;2-1(3,4)5/h2-10H,1H3;/q+1;-1 |
InChI-Schlüssel |
FWQXZLSSPHKOGY-UHFFFAOYSA-N |
Kanonische SMILES |
[B-](F)(F)(F)F.C[N+]1=C2C=CC=CC2=CC3=CC=CC=C31 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(7-Nitro-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-phenylethanol](/img/structure/B11772163.png)

